

Stability of Patulin Under Various Storage Conditions: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

Patulin, a mycotoxin produced by several species of fungi, particularly Penicillium expansum, is a common contaminant in apples and apple-based products. Its stability during storage is a critical factor for food safety and quality control. This guide provides a comparative analysis of **patulin** stability under different storage conditions, supported by experimental data from various studies.

Influence of Temperature on Patulin Stability

Temperature is a crucial factor affecting the stability of **patulin**. Generally, **patulin** is relatively heat-stable, especially in acidic environments typical of fruit juices.[1][2] However, higher temperatures can lead to significant degradation over time.

Studies have shown that at refrigeration temperatures (around 4°C), **patulin** levels can remain stable for extended periods.[3] One study on apples stored at 4°C found that **patulin** was only produced after 27 days by some strains of P. expansum and P. griseofulvum, and the levels were low.[3] In contrast, when these apples were subsequently stored at 25°C for 3 days, both the lesion diameter and **patulin** production increased significantly.[3] This indicates that while cold storage can inhibit **patulin** production, temperature abuse can lead to rapid accumulation.

Thermal processing, such as pasteurization, can reduce **patulin** levels, but the effectiveness is dependent on the temperature and duration of the treatment. For instance, heat treatments at 90°C and 100°C for 20 minutes resulted in **patulin** reductions of 18.81% and 25.99% in apple



juice, respectively. More extreme temperatures, such as 150°C, can lead to complete degradation of **patulin** after 180 minutes of heat treatment in a buffer solution.

Temperatur e (°C)	Duration	Matrix	Initial Patulin (μg/kg)	Patulin Reduction (%)	Reference
4	30 days	Apples	N/A (production study)	Low production observed	
25	3 days (after cold storage)	Apples	N/A (production study)	Significant increase	
70	20 min	Apple Juice	Not Specified	9.40	•
80	20 min	Apple Juice	4	55	
90	30 sec	Apple Juice	433	39.6	
90	20 min	Apple Juice	220	18.81	
100	20 min	Apple Juice	220	25.99	
120	180 min	PCA Buffer (pH 3.5)	10 μmol/L	47.14	
150	180 min	PCA Buffer (pH 3.5)	10 μmol/L	100	

Impact of pH on Patulin Stability

The pH of the storage medium significantly influences **patulin** stability. **Patulin** is notably more stable in acidic conditions, which are characteristic of apple juice (pH 3.0-4.0). It has been reported that **patulin** is highly stable in the pH range of 2.5 to 5.5. As the pH increases and becomes more neutral or alkaline, the stability of **patulin** decreases. For instance, the half-life of **patulin** in a buffer solution at pH 8 is 64 hours, whereas at pH 6, it increases to 1310 hours. This highlights the persistence of **patulin** in acidic food products.



рН	Matrix	Observation	Reference
2.5 - 5.5	Aqueous Solution / Apple Juice	High stability	
< 5.0	Acidic Media	Very stable	-
6.0	Buffer Solution	Decomposes more quickly than in acidic media	-
> 6.0	Weak-acidic or near- neutral	Becomes unstable	-

Influence of Other Factors on Patulin Stability

Several other factors can affect the stability of **patulin** during storage:

- Presence of Ascorbic Acid (Vitamin C): Ascorbic acid has been shown to degrade patulin in apple juice. The degradation rate increases with higher concentrations of ascorbic acid.
- Presence of Cysteine: The amino acid cysteine can react with patulin, leading to its
 degradation. This reaction is more effective at higher temperatures. The presence of
 cysteine significantly decreases the thermal stability of patulin, even in highly acidic
 conditions.
- Food Matrix: The composition of the food matrix can influence patulin stability. For example, the presence of sugars, like sucrose, may protect patulin from degradation during heat treatment. In a study comparing different tomato products, patulin degradation was most rapid in tomato paste, becoming undetectable after one month at 25°C.
- Ultraviolet (UV) Radiation: Exposure to UV radiation can effectively reduce **patulin** levels in apple cider and juice, with the degradation following first-order reaction kinetics.

Experimental Protocols

1. Sample Preparation and **Patulin** Extraction (General Method)



A common method for extracting **patulin** from apple juice involves liquid-liquid extraction with ethyl acetate.

- Extraction: A known volume of the sample (e.g., 10 mL of apple juice) is mixed with an equal or double volume of ethyl acetate.
- Shaking: The mixture is shaken vigorously for a specified time (e.g., 1-2 minutes) to ensure efficient transfer of **patulin** into the organic phase.
- Phase Separation: The mixture is allowed to stand or is centrifuged to separate the aqueous and organic (ethyl acetate) layers.
- Collection: The upper ethyl acetate layer containing the **patulin** is carefully collected.
- Evaporation: The ethyl acetate is evaporated to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).
- Reconstitution: The dried residue is redissolved in a suitable solvent, often the mobile phase used for HPLC analysis (e.g., acetonitrile/water mixture), to a specific volume.
- 2. **Patulin** Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC with a UV detector is the most widely used technique for the quantification of **patulin**.

- Chromatographic System: A standard HPLC system equipped with a pump, injector, C18 reversed-phase column, and a UV detector.
- Mobile Phase: An isocratic or gradient mixture of solvents, typically acetonitrile and water, at a specific flow rate (e.g., 1.0 mL/min).
- Column Temperature: The column is usually maintained at a constant temperature (e.g., 25-40°C) to ensure reproducible retention times.
- Injection Volume: A fixed volume of the reconstituted sample extract (e.g., 20 μ L) is injected into the system.
- Detection: Patulin is detected by its UV absorbance at a specific wavelength, typically around 276 nm.



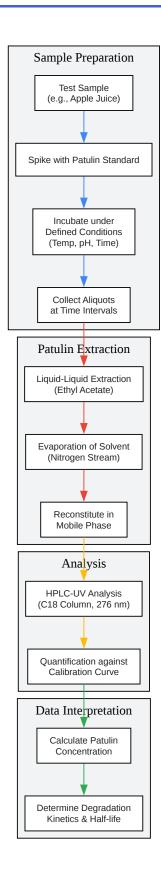


• Quantification: The concentration of **patulin** in the sample is determined by comparing the peak area of the sample with that of a known concentration of a **patulin** standard.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a **patulin** stability study.





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Caption: Workflow for a patulin stability study.



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